molecular formula C11H23NO2S B5004747 1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL

1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL

Cat. No.: B5004747
M. Wt: 233.37 g/mol
InChI Key: JPBPKOOCXVJOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL is an organic compound that features a morpholine ring and a butylsulfanyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL typically involves the reaction of morpholine with a suitable propanol derivative, followed by the introduction of the butylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the butylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the morpholine ring can enhance its solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)propan-2-ol: This compound lacks the butylsulfanyl group and has different chemical properties and applications.

    1-(Butylsulfanyl)propan-2-ol: This compound lacks the morpholine ring and has different reactivity and uses.

Uniqueness

1-(Butylsulfanyl)-3-(morpholin-4-YL)propan-2-OL is unique due to the presence of both the butylsulfanyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-butylsulfanyl-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2S/c1-2-3-8-15-10-11(13)9-12-4-6-14-7-5-12/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBPKOOCXVJOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(CN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.